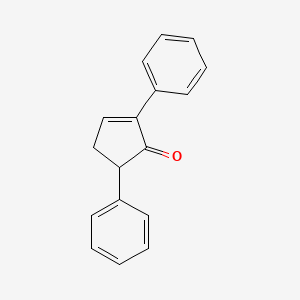
2-Cyclopenten-1-one, 2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2,5-diphenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with two phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,5-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Morita-Baylis-Hillman reaction can be employed, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst to yield the desired product . Other methods include the use of gold(I) catalysts and proton sources to obtain substituted cyclopentenones in good yields .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2,5-diphenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-Cyclopenten-1-one, 2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,5-diphenyl- involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial for its biological activities. The compound can also function as a dienophile in Diels-Alder reactions, forming complex cyclic structures .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.
Cycloheptenone: Features a seven-membered ring.
Properties
CAS No. |
62156-62-1 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-11,16H,12H2 |
InChI Key |
YHUCEEXFBYAMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















